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Compound of Interest

Compound Name: For-Met-Leu-AMC

Cat. No.: B1447234

Introduction

The N-Formyl-Met-Leu-7-amino-4-methylcoumarin (For-Met-Leu-AMC) protease assay is a
sensitive and continuous fluorometric method used to measure the activity of certain proteases.
The assay utilizes a synthetic peptide substrate, For-Met-Leu, which is conjugated to a
fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the
fluorescence of AMC is quenched. Upon proteolytic cleavage of the peptide bond between the
leucine residue and AMC, the free AMC molecule is released, resulting in a significant increase
in fluorescence. The rate of fluorescence increase is directly proportional to the protease
activity. This assay is particularly useful for studying proteases that recognize and cleave this
specific N-formylated peptide sequence, which mimics bacterial and mitochondrial proteins.

Principle of the Assay

The core principle of this assay is the enzymatic hydrolysis of a non-fluorescent substrate to
yield a highly fluorescent product.

Substrate: For-Met-Leu-AMC (non-fluorescent)

Enzyme: Protease (e.g., from neutrophils or other sources)

Reaction: Protease cleaves the amide bond between Leucine and AMC.

Product: For-Met-Leu + AMC (highly fluorescent)
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The fluorescence of the liberated AMC is monitored over time, typically with an excitation
wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[1]

Diagram of the Assay Principle

Caption: Principle of the For-Met-Leu-AMC fluorogenic protease assay.

Applications
e Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax for specific

proteases.

« Inhibitor Screening: High-throughput screening of compound libraries to identify potential
protease inhibitors for drug development.

o Cellular Activity Measurement: Quantifying protease activity in cell lysates or conditioned
media to study cellular processes like inflammation and apoptosis.

» Biochemical Characterization: Studying the substrate specificity of newly discovered
proteases.

Experimental Protocol

This protocol provides a general guideline for performing the For-Met-Leu-AMC protease
assay in a 96-well plate format. Optimization may be required depending on the specific
enzyme and experimental conditions.

Materials and Reagents

For-Met-Leu-AMC substrate

Protease of interest (e.g., purified enzyme, cell lysate)

Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NacCl)

Inhibitor (optional, for control experiments)

DMSO (for dissolving substrate and inhibitors)
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o Black, flat-bottom 96-well microplate

¢ Fluorescence microplate reader

Reagent Preparation

Reagent

Preparation

Storage

For-Met-Leu-AMC Stock

Dissolve For-Met-Leu-AMC in
DMSO to a final concentration
of 10 mM.

-20°C, protected from light.

Assay Buffer

Prepare the desired buffer
(e.g., 50 mM Tris-HCI, pH 7.5,
150 mM NacCl). The optimal
buffer composition may vary

depending on the protease.

4°C.

Enzyme Solution

Dilute the protease to the
desired concentration in cold
Assay Buffer immediately

before use. Keep on ice.

Store according to

manufacturer's data.

Inhibitor Stock

Dissolve the inhibitor in DMSO
to a concentration at least 100-
fold higher than the final

desired concentration.

-20°C.

Assay Procedure

» Prepare Working Solutions:

o Substrate Working Solution: Dilute the 10 mM For-Met-Leu-AMC stock solution in Assay

Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical

final concentration is 10-100 pM.

o Enzyme Working Solution: Dilute the enzyme stock in Assay Buffer to the desired final

concentration (e.g., 2X the final assay concentration).

e Set up the Assay Plate:
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o Add 50 pL of the enzyme working solution to each well.

o For inhibitor screening, pre-incubate the enzyme with the inhibitor (e.g., add 1 pL of
inhibitor stock and 49 pL of enzyme solution) for a specified time (e.g., 15-30 minutes) at
room temperature.

o Include appropriate controls:
» Blank (No Enzyme): 50 pL of Assay Buffer.
» Positive Control: 50 pL of a known active enzyme solution.

= Negative Control (Inhibitor): 50 pL of enzyme pre-incubated with a known inhibitor.

¢ |nitiate the Reaction:

o Add 50 pL of the substrate working solution to all wells to start the reaction. The total
volume in each well should be 100 pL.

o Measure Fluorescence:

o Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate
temperature (e.g., 37°C).

o Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a
desired period (e.g., 30-60 minutes).

o Wavelengths: Excitation at ~360 nm and Emission at ~460 nm.

Data Analysis

e Calculate the Rate of Reaction:
o For each well, plot the relative fluorescence units (RFU) against time (minutes).

o Determine the initial reaction rate (VO0) by calculating the slope of the linear portion of the
curve (ARFU/At).

o Enzyme Activity:
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o To convert the reaction rate to moles of substrate cleaved per minute, a standard curve
using free AMC should be generated.[2] This allows for the conversion of RFU to the
amount of AMC produced.

e Inhibitor Potency (IC50):

o Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 -
(Rate_inhibitor / Rate_no_inhibitor)] * 100

o Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to
a sigmoidal dose-response curve to determine the IC50 value.

Summary of Assay Conditions

Parameter Recommended Range/Value
Final Substrate Conc. 10 - 100 pM

Final Enzyme Conc. To be determined empirically
Total Assay Volume 100 pL

Incubation Temperature 25-37°C

Incubation Time 30 - 60 minutes

Excitation Wavelength 340 - 360 nm

Emission Wavelength 440 - 460 nm

Experimental Workflow Diagram

Caption: General workflow for the For-Met-Leu-AMC protease assay.

Relevant Signaling Pathway

The N-formyl peptide receptor (FPR) pathway is a key component of the innate immune
response, activated by N-formylated peptides like For-Met-Leu-Phe (fMLP), which are released
by bacteria and damaged mitochondria. Activation of FPR on phagocytic leukocytes, such as
neutrophils, triggers a signaling cascade leading to chemotaxis, degranulation, and the release
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of various proteases. The For-Met-Leu-AMC assay can be used to measure the activity of
proteases released during this inflammatory response.

N-Formyl Peptide Receptor (FPR) Signaling Pathway

Caption: Simplified N-Formyl Peptide Receptor (FPR) signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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